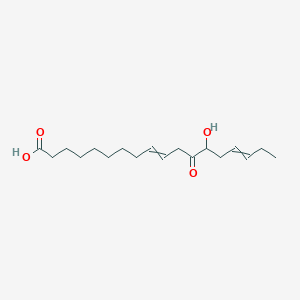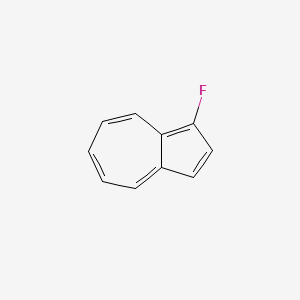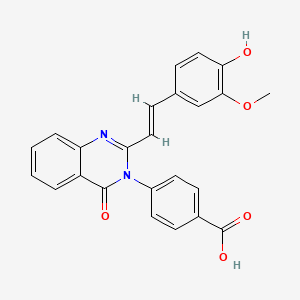
Carbamic chloride, methyl(4-(((4-methylphenyl)sulfonyl)amino)-2-((methyl(trifluoroacetyl)amino)methyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic chloride, methyl(4-(((4-methylphenyl)sulfonyl)amino)-2-((methyl(trifluoroacetyl)amino)methyl)phenyl)- is a complex organic compound with a unique structure that includes a carbamic chloride group, a sulfonyl group, and a trifluoroacetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic chloride, methyl(4-(((4-methylphenyl)sulfonyl)amino)-2-((methyl(trifluoroacetyl)amino)methyl)phenyl)- typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the addition of the carbamic chloride group under controlled conditions to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques is essential to obtain the desired product with high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Carbamic chloride, methyl(4-(((4-methylphenyl)sulfonyl)amino)-2-((methyl(trifluoroacetyl)amino)methyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols .
Aplicaciones Científicas De Investigación
Carbamic chloride, methyl(4-(((4-methylphenyl)sulfonyl)amino)-2-((methyl(trifluoroacetyl)amino)methyl)phenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic chloride, methyl(4-(((4-methylphenyl
Propiedades
Número CAS |
71215-96-8 |
|---|---|
Fórmula molecular |
C19H19ClF3N3O4S |
Peso molecular |
477.9 g/mol |
Nombre IUPAC |
N-methyl-N-[4-[(4-methylphenyl)sulfonylamino]-2-[[methyl-(2,2,2-trifluoroacetyl)amino]methyl]phenyl]carbamoyl chloride |
InChI |
InChI=1S/C19H19ClF3N3O4S/c1-12-4-7-15(8-5-12)31(29,30)24-14-6-9-16(26(3)18(20)28)13(10-14)11-25(2)17(27)19(21,22)23/h4-10,24H,11H2,1-3H3 |
Clave InChI |
UNOYQELXGALVLI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)N(C)C(=O)Cl)CN(C)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-[[4-[[6-(trifluoromethyl)pyridin-3-yl]methylamino]piperidin-1-yl]methyl]benzoate](/img/structure/B13410585.png)


![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13410603.png)
![Ethyl 4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy]-2-propylphenoxy]butyrate](/img/structure/B13410612.png)





![(3aR)-1-Butyltetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B13410650.png)



